molecular formula C13H21NO B6332493 8-Cyclohexyl-8-azabicyclo[3.2.1]octan-3-one CAS No. 60206-27-1

8-Cyclohexyl-8-azabicyclo[3.2.1]octan-3-one

Cat. No.: B6332493
CAS No.: 60206-27-1
M. Wt: 207.31 g/mol
InChI Key: SGRWFADIJGNYFD-UHFFFAOYSA-N
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Description

8-Cyclohexyl-8-azabicyclo[3.2.1]octan-3-one is a chemical compound that belongs to the family of tropane alkaloids. This compound is characterized by its bicyclic structure, which includes a cyclohexyl group and an azabicyclo octane core. Tropane alkaloids are known for their wide range of biological activities, making them of significant interest in various fields of scientific research .

Preparation Methods

The synthesis of 8-Cyclohexyl-8-azabicyclo[3.2.1]octan-3-one can be achieved through several methods. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This method often starts with an acyclic starting material that contains the necessary stereochemical information to form the bicyclic structure in a stereocontrolled manner . Another approach involves the use of asymmetric cycloadditions of cyclic azomethine ylides using a dual catalytic system . Industrial production methods may vary, but they typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

8-Cyclohexyl-8-azabicyclo[3.2.1]octan-3-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where common reagents include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

8-Cyclohexyl-8-azabicyclo[3.2.1]octan-3-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

8-Cyclohexyl-8-azabicyclo[3.2.1]octan-3-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties that make it valuable for various research and industrial applications.

Properties

IUPAC Name

8-cyclohexyl-8-azabicyclo[3.2.1]octan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c15-13-8-11-6-7-12(9-13)14(11)10-4-2-1-3-5-10/h10-12H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGRWFADIJGNYFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C3CCC2CC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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